Scabraside D: A Technical Guide to its Chemical Structure and Biological Frontiers
Scabraside D: A Technical Guide to its Chemical Structure and Biological Frontiers
Introduction: Unveiling Scabraside D, a Marine Glycoside with Therapeutic Potential
Scabraside D is a sulfated triterpene glycoside, a class of natural products renowned for their diverse biological activities.[1][2][3] Isolated from sea cucumbers, particularly of the genus Holothuria, such as Holothuria scabra and Holothuria imitans, this complex molecule has emerged as a subject of significant interest within the scientific community.[1][2][3] Its intricate chemical architecture underpins a range of pharmacological effects, most notably potent anticancer and promising neuroprotective properties. This guide provides an in-depth exploration of the chemical structure of Scabraside D, its isolation and characterization, and the current understanding of its biological mechanisms, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties of Scabraside D
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of Scabraside D are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-O-[3-O-methyl-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)-β-D-quinovopyranosyl-(1→2)-4-O-sodium sulfate-β-D-xylopyransyl]-holosta-9(11)-ene-3β,12α-17α,25α-tetrol | N/A |
| Molecular Formula | C₅₄H₈₇NaO₂₇S | N/A |
| Appearance | White powder | [1] |
Isolation and Purification: A Step-by-Step Protocol
The isolation of Scabraside D from its natural source is a multi-step process that leverages the principles of solvent extraction and chromatography. The following protocol is a synthesized methodology based on established procedures.[1]
Starting Material: Air-dried and powdered body walls of the sea cucumber Holothuria scabra.
Protocol:
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Initial Extraction:
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Percolate the dried and powdered sea cucumber body walls with 70% ethanol.
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The resulting extract is then dissolved in water.
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Solvent Partitioning:
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Extract the aqueous solution with n-butanol. This step separates compounds based on their polarity, with Scabraside D partitioning into the butanol fraction.
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Evaporate the organic (n-butanol) fraction under vacuum to yield the butanol fraction.
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Chromatographic Purification:
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Silica Gel Column Chromatography: The butanol fraction is first subjected to column chromatography on silica gel.
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Sephadex LH-20 Column Chromatography: Further purification is achieved by passing the relevant fractions through a Sephadex LH-20 column.
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Validation:
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The purity of the isolated Scabraside D is validated using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
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Structural Elucidation: Deciphering the Molecular Architecture
The determination of the complex structure of Scabraside D relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal in establishing the carbon-hydrogen framework of Scabraside D and the connectivity of its sugar moieties. While specific spectral data is dispersed across literature, the general approach involves:
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¹H NMR: Provides information on the number and chemical environment of protons, aiding in the identification of the different sugar units and the triterpene core.
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¹³C NMR: Determines the number and types of carbon atoms, including those in the sugar rings and the aglycone.
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2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing correlations between protons and carbons, allowing for the definitive assignment of the glycosidic linkages and the overall stereochemistry of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of Scabraside D. Fragmentation analysis in tandem MS (MS/MS) provides further structural insights by revealing the pattern of bond cleavages within the molecule, helping to confirm the sequence of the sugar units and their attachment to the triterpene aglycone.
Biological Activities and Therapeutic Potential
Scabraside D has demonstrated significant potential in two key therapeutic areas: oncology and neuroprotection.
Anticancer Activity: Induction of Apoptosis and Inhibition of Metastasis
Scabraside D exhibits potent cytotoxic effects against a range of cancer cell lines and has been shown to induce apoptosis and inhibit metastasis in preclinical models.[1][2][3]
Mechanism of Action:
The anticancer effects of Scabraside D are mediated through the modulation of several key signaling pathways:
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Induction of Apoptosis: Scabraside D promotes programmed cell death in cancer cells. This is evidenced by morphological changes such as cell shrinkage, nuclear condensation, and DNA fragmentation.[1][4] Mechanistically, it has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax and the executioner caspase, Caspase-3.[4]
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Inhibition of Metastasis: Scabraside D can suppress the spread of cancer cells. It achieves this by downregulating the expression of genes involved in invasion and metastasis, including Matrix Metalloproteinase-9 (MMP-9) and urokinase-type Plasminogen Activator (uPA).[1][3]
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Suppression of Angiogenesis and Lymphangiogenesis: The formation of new blood and lymphatic vessels is crucial for tumor growth and metastasis. Scabraside D has been found to decrease the expression of Vascular Endothelial Growth Factor C (VEGF-C), a key regulator of lymphangiogenesis.[1][3]
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Modulation of iNOS and STAT3 Signaling: A key aspect of Scabraside D's anticancer activity is its ability to suppress the expression of inducible Nitric Oxide Synthase (iNOS) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The inhibition of this pathway is believed to be a central mechanism underlying its anti-apoptotic and anti-metastatic effects.
Experimental Workflow for Assessing Anticancer Activity:
Caption: Workflow for evaluating the anticancer properties of Scabraside D.
Signaling Pathway of Scabraside D's Anticancer Action:
Caption: Proposed signaling pathway for the anticancer activity of Scabraside D.
Neuroprotective Effects
Emerging research indicates that Scabraside D and related compounds from Holothuria species possess neuroprotective properties. Studies have shown that extracts containing Scabraside D can protect neuronal cells from toxin-induced damage and may have relevance in the context of neurodegenerative diseases. The proposed mechanisms include the prevention of mitochondrial membrane depolarization and the stimulation of tyrosine hydroxylase production. Further research is needed to fully elucidate the pathways involved in its neuroprotective effects.
Conclusion and Future Directions
Scabraside D stands out as a marine-derived natural product with a highly complex and intriguing chemical structure that confers significant biological activity. Its demonstrated anticancer effects, mediated through the induction of apoptosis and inhibition of key metastatic pathways, position it as a promising lead compound for the development of novel cancer therapeutics. Furthermore, its nascently explored neuroprotective potential opens up new avenues for research into treatments for neurodegenerative disorders.
Future research should focus on the total synthesis of Scabraside D to ensure a sustainable supply for further preclinical and clinical development. In-depth structure-activity relationship (SAR) studies will be crucial for optimizing its therapeutic efficacy and minimizing potential toxicity. A more profound understanding of its molecular targets and signaling pathways will undoubtedly unlock the full therapeutic potential of this remarkable marine glycoside.
References
- Assawasuparerk, K., Rawangchue, T., Phonarknguen, R., & Chotwiwatthanakun, C. (2016). Scabraside D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. Asian Pacific Journal of Cancer Prevention, 17(5), 2537-2543.
- Assawasuparerk, K., Vanichviriyakit, R., Chotwiwatthanakun, C., Nobsathian, S., Rawangchue, T., & Wittayachumnankul, B. (2016). Scabraside D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma Xenografts in Mice. Asian Pacific Journal of Cancer Prevention, 17(2), 511-517.
- Han, H., Yi, Y. J., Li, L., Wang, X. H., & Pan, M. X. (2012). Triterpene Glycosides from Sea Cucumber Holothuria scabra with Cytotoxic Activity.
- Soto-Vásquez, M. R., Alvarado-García, P. A., Jara-Aguilar, D. R., Rodrigo-Villanueva, E. M., Gavidia-Valencia, J. G., Alfaro-Beltrán, I. M., & Alfaro-Ttito, B. M. (2023). Anticancer and Neuroprotective Effects of the Triterpene Glycosides From Sea Cucumber Holothuria imitans. Pharmacognosy Journal, 15(1), 119-127.
- Assawasuparerk, K., et al. (2016). Scabraside D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts. Asian Pacific Journal of Cancer Prevention, 17(S2), 17-22.
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. Scabraside D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scabraside D Derived from Sea Cucumber Induces Apoptosis and Inhibits Metastasis via iNOS and STAT-3 Expression in Human Cholangiocarcinoma Xenografts [journal.waocp.org]
- 4. Scabraside D Extracted from Holothuria scabra Induces Apoptosis and Inhibits Growth of Human Cholangiocarcinoma Xenografts in Mice [pubmed.ncbi.nlm.nih.gov]
